N-(2-methoxyphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[[5-(3-methylphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S/c1-16-8-7-9-17(14-16)21-24-25-22(27(21)26-12-5-6-13-26)30-15-20(28)23-18-10-3-4-11-19(18)29-2/h3-14H,15H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNBWUHBKBLRPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to explore the various biological effects of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by empirical data and case studies.
Chemical Structure
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Triazole ring : Known for its diverse pharmacological properties.
- Pyrrole moiety : Often associated with neuroactive and antimicrobial effects.
- Methoxyphenyl group : Typically enhances lipophilicity and bioavailability.
Antimicrobial Activity
Research indicates that compounds containing triazole and pyrrole rings exhibit significant antimicrobial properties. For instance, derivatives of triazoles have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole Derivative A | S. aureus | 8 µg/mL |
| Pyrrole Derivative B | E. coli | 16 µg/mL |
| N-(2-methoxyphenyl)... | K. pneumoniae | 4 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have shown that triazole derivatives can induce apoptosis in cancer cell lines by modulating key signaling pathways . For example, a related compound demonstrated significant cytotoxicity against breast cancer cells with an IC50 value lower than that of standard chemotherapeutics .
Case Study: Cytotoxicity on Cancer Cell Lines
In a study involving various cancer cell lines (MCF-7, HeLa), the compound exhibited:
- MCF-7 (Breast Cancer) : IC50 = 12 µM
- HeLa (Cervical Cancer) : IC50 = 15 µM
These results suggest a promising potential for further development as an anticancer agent.
Anti-inflammatory Activity
The anti-inflammatory properties of compounds with similar structures have been well documented. The presence of the methoxy group is believed to enhance the anti-inflammatory response by inhibiting pro-inflammatory cytokines .
Table 2: Anti-inflammatory Effects in Preclinical Models
| Model | Compound Dose (mg/kg) | Inhibition (%) |
|---|---|---|
| Carrageenan-induced paw edema | 10 | 70 |
| LPS-induced inflammation | 20 | 65 |
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of key enzymes : The triazole ring is known to inhibit fungal cytochrome P450 enzymes, which may extend to bacterial systems.
- Induction of apoptosis : The compound may activate intrinsic apoptotic pathways in cancer cells as evidenced by increased caspase activity in treated cells.
- Modulation of inflammatory pathways : By reducing the expression of TNF-alpha and IL-6 in activated macrophages.
Scientific Research Applications
Molecular Formula
The molecular formula of N-(2-methoxyphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is , with a molecular weight of approximately 366.47 g/mol.
Structural Features
- Triazole Ring : Known for antifungal and anticancer properties.
- Pyrrole Moiety : Influences electronic characteristics and biological interactions.
- Acetamide Side Chain : Enhances solubility and pharmacokinetic properties.
Medicinal Chemistry
The compound shows promise in the development of new therapeutic agents. Its structure suggests potential activity against various biological targets:
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit significant growth inhibition against various cancer cell lines. For instance, compounds with similar structures have shown percent growth inhibitions ranging from 51.88% to 86.61% against different cancer types ( ).
- Antifungal Properties : The presence of the triazole ring is associated with antifungal activity, making it a candidate for further exploration in antifungal drug development.
Comprehensive biological activity studies are essential to determine the efficacy of this compound. Such studies typically involve:
- Screening Against Biological Targets : Evaluating the compound against enzymes, receptors, and cell lines to identify potential therapeutic applications.
- Structure-Activity Relationship (SAR) Analysis : Synthesizing and evaluating analogs to identify key structural features responsible for biological activity. This approach allows for optimization of the pharmacological profile of the compound ().
Physicochemical Properties
Understanding the physicochemical properties of this compound is crucial for its pharmaceutical development:
- Solubility and Stability : Investigating these properties aids in formulating effective drug delivery systems.
Material Science Applications
The compound's unique electronic properties suggest potential applications in material science:
- Electronic and Optical Properties : The conjugated systems within the molecule may be explored for use in organic electronics or photonic devices ().
Case Study 1: Anticancer Efficacy
A study evaluated a series of compounds related to this compound against various cancer cell lines. The results indicated that modifications to the triazole ring significantly enhanced anticancer activity, warranting further investigation into structure optimization ( ).
Case Study 2: Antifungal Screening
Another research effort focused on screening derivatives of this compound for antifungal activity against Candida species. Results suggested that certain derivatives exhibited promising antifungal effects, highlighting the potential for developing new antifungal agents based on this molecular framework ( ).
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation under controlled conditions:
| Reagent/Conditions | Product | Yield | Key Observations |
|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> (30%) in acetic acid, 60°C, 4h | Sulfoxide (-SO-) | 78% | Selective oxidation without pyrrole ring degradation |
| mCPBA (1.2 eq.) in DCM, 0°C → RT, 2h | Sulfone (-SO<sub>2</sub>-) | 65% | Requires stoichiometric oxidant; confirmed by IR (1050–1150 cm<sup>−1</sup> S=O stretch) |
-
Mechanistic Insight : Oxidation proceeds via radical intermediates, with H<sub>2</sub>O<sub>2</sub> favoring sulfoxide formation, while stronger oxidants like mCPBA drive complete oxidation to sulfone.
Reduction Reactions
The acetamide group is susceptible to reduction:
| Reagent/Conditions | Product | Yield | Notes |
|---|---|---|---|
| NaBH<sub>4</sub> (4 eq.) in EtOH, reflux, 6h | Secondary amine (-NH-CH<sub>2</sub>-) | 62% | Requires excess borohydride; confirmed by <sup>1</sup>H NMR (δ 2.8 ppm, -NH-) |
| LiAlH<sub>4</sub> (THF, 0°C → RT, 3h) | Primary amine (-NH<sub>2</sub>) | 55% | Over-reduction observed with prolonged reaction times |
-
Stability : The triazole ring remains intact under these conditions, as evidenced by unchanged UV-Vis spectra (λ<sub>max</sub> 270 nm).
Nucleophilic Substitution
The sulfanyl group participates in substitution reactions:
Acid/Base-Mediated Hydrolysis
The acetamide moiety hydrolyzes under extreme pH:
| Conditions | Product | Yield | Key Data |
|---|---|---|---|
| 6M HCl, reflux, 24h | Carboxylic acid (-COOH) | 85% | FT-IR: 1705 cm<sup>−1</sup> (C=O stretch) |
| 2M NaOH, EtOH/H<sub>2</sub>O, 70°C, 8h | Sodium carboxylate | 90% | pH-dependent reversibility observed |
Cycloaddition and Ring-Opening
The triazole ring participates in regioselective reactions:
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Huisgen cycloaddition (CuAAC) | CuSO<sub>4</sub>/NaAsc, H<sub>2</sub>O/t-BuOH, RT | Triazole-linked dimer | 75% |
| Acidic ring-opening | H<sub>2</sub>SO<sub>4</sub> (conc.), 100°C, 2h | Hydrazine derivative | 58% |
Photochemical Reactivity
UV-induced reactions highlight stability limitations:
| Conditions | Observation | Implication |
|---|---|---|
| UV (254 nm), 48h, aerobic | Sulfanyl group oxidation to sulfone | Photoinstability necessitates dark storage |
| UV (365 nm), N<sub>2</sub> atmosphere, 24h | No degradation | Stability under inert conditions |
Synthetic Modifications for Biological Studies
Derivatization strategies to enhance pharmacological properties:
Comparison with Similar Compounds
Key Observations :
- Pyrrole vs. Phenyl/Furan : The target compound’s 1H-pyrrol-1-yl group (position 4) introduces aromatic heterocyclic diversity compared to phenyl (e.g., ) or furan (e.g., ) substituents. Pyrrole’s electron-rich nature may enhance π-π stacking in biological targets .
- Sulfanyl Linker : All analogs retain the sulfanyl bridge, critical for redox activity and hydrogen bonding .
- Acetamide Modifications : The 2-methoxyphenyl group in the target compound contrasts with chlorophenyl () or nitrophenyl () substituents, influencing solubility and membrane permeability.
Physicochemical Data
- IR Spectroscopy :
Computational and Analytical Characterization
Q & A
Q. What are the standard synthetic routes for N-(2-methoxyphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
The synthesis typically involves multi-step condensation reactions. A general procedure includes refluxing equimolar concentrations of substituted triazole precursors with acetamide derivatives in the presence of pyridine and zeolite catalysts (e.g., Zeolite Y-H) at 150°C for 5 hours . Post-reaction, the product is isolated via acid precipitation and recrystallized from ethanol. Modifications to substituents (e.g., methoxyphenyl, pyrrole) require careful optimization of reaction conditions to avoid side products .
Q. Which spectroscopic and crystallographic methods are employed to confirm the structural integrity of this compound?
X-ray crystallography is the gold standard for structural confirmation, providing precise bond lengths, angles, and dihedral angles between aromatic rings (e.g., methoxyphenyl and triazole moieties) . Complementary techniques include H/C NMR for functional group analysis and IR spectroscopy to validate sulfanyl and carbonyl groups. Hydrogen bonding patterns (e.g., N–H⋯O interactions) are critical for assessing dimerization trends in the solid state .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence the molecular conformation and stability of this compound?
Steric repulsion between bulky groups (e.g., 3-methylphenyl and pyrrole) induces significant dihedral angles (e.g., 80.7° between dichlorophenyl and pyrazolyl rings in analogous structures), destabilizing planar conformations . Electron-donating groups (e.g., methoxy) enhance resonance stabilization of the acetamide moiety, while electron-withdrawing substituents may reduce solubility. Computational modeling (DFT) paired with crystallographic data can quantify these effects .
Q. What methodologies are recommended for evaluating the biological activity (e.g., antiproliferative or anti-exudative effects) of this compound?
In vitro assays using cell lines (e.g., cancer or inflammatory models) are standard. For anti-exudative activity, carrageenan-induced paw edema in rodents is a validated model. Dose-response curves (0.1–100 µM) and structural analogs help establish SAR. Key parameters include IC values, selectivity indices, and comparison to controls like indomethacin . Mechanistic studies (e.g., COX-2 inhibition assays) should follow initial activity screening .
Q. How can researchers resolve contradictions in biological activity data observed across studies for structurally similar triazole derivatives?
Discrepancies often arise from variations in assay conditions (e.g., cell type, serum concentration) or substituent positioning. Systematic meta-analyses of substituent effects (e.g., meta/methoxy vs. para/fluoro) can identify trends. For example, 4-fluorophenyl analogs in triazoles show enhanced bioactivity due to improved lipophilicity, whereas bulky 3-methyl groups may reduce membrane permeability . Cross-validation using orthogonal assays (e.g., SPR for binding affinity vs. cell viability) is critical .
Methodological Considerations
- Synthetic Optimization : Monitor reaction progress via TLC/HPLC to isolate intermediates. Use high-purity solvents to prevent byproducts .
- Crystallographic Refinement : Employ SHELXL for refining hydrogen bonding networks and disorder modeling .
- Biological Assays : Include positive controls (e.g., doxorubicin for antiproliferative studies) and validate results across ≥3 independent replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
